
Introduction: Unveiling a Core Scaffold in
Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Bromo-7-methoxy-1H-indazole

Cat. No.: B1530148 Get Quote

4-Bromo-7-methoxy-1H-indazole is a substituted heterocyclic compound built upon the

indazole framework. While unassuming in isolation, this molecule represents a critical and

versatile building block in the lexicon of medicinal chemistry. The indazole core, a fusion of

benzene and pyrazole rings, is a privileged structure, meaning it frequently appears in

biologically active compounds and approved pharmaceuticals.[1][2][3] Its prevalence stems

from its ability to engage in various non-covalent interactions with biological targets, particularly

protein kinases, making it a cornerstone in the development of targeted therapies for oncology

and inflammatory diseases.[2][4]

This guide, intended for researchers, chemists, and drug development professionals, provides

a comprehensive technical overview of 4-Bromo-7-methoxy-1H-indazole. We will move

beyond simple data recitation to explore the causality behind its properties, the strategic value

of its functional groups, and its practical application in synthesis. The objective is to equip the

reader with the expert-level insights required to effectively utilize this compound as a strategic

intermediate in the synthesis of novel chemical entities.

Core Chemical and Physical Properties
The identity and physical characteristics of a compound are foundational to its handling,

reaction setup, and purification. The properties of 4-Bromo-7-methoxy-1H-indazole are

summarized below. The bromine atom at the 4-position and the electron-donating methoxy

group at the 7-position are key modulators of the molecule's electronic profile and,

consequently, its reactivity and biological interactions.
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Property Data Source(s)

IUPAC Name
4-bromo-7-methoxy-1H-

indazole
N/A

Molecular Formula C₈H₇BrN₂O [5]

Molecular Weight 227.06 g/mol [6]

CAS Number 938062-01-2 [7]

Appearance Off-white to light brown solid [7]

Boiling Point 371.2 ± 22.0 °C (Predicted) [7]

pKa 12.11 ± 0.40 (Predicted) [7]

XLogP 2.2 [5]

Storage
Sealed in dry, Room

Temperature
[7]

Spectroscopic Profile for Structural Verification
Accurate structural confirmation is paramount in synthesis. While a comprehensive, published

spectrum for this exact molecule is not readily available, we can reliably predict its

characteristic spectroscopic features based on its constituent parts and data from closely

related analogs.[8][9]

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the

aromatic protons on the indazole core, the N-H proton, and the methoxy group.

Aromatic Region (δ 6.5-8.0 ppm): Three signals are expected: two doublets corresponding

to the ortho-coupled protons on the benzene ring and one singlet for the proton at the 3-

position of the pyrazole ring.

N-H Proton (δ ~10-13 ppm): A broad singlet, characteristic of the indazole N-H, which is

exchangeable with D₂O.

Methoxy Protons (δ ~3.9-4.1 ppm): A sharp singlet integrating to three protons.
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¹³C NMR (Carbon NMR): The carbon spectrum will show eight distinct signals corresponding

to the eight carbon atoms in the molecule. The carbon attached to the bromine will be shifted

downfield, while the carbon attached to the electron-donating methoxy group will be shifted

upfield relative to unsubstituted benzene.

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for

the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an

approximate 1:1 ratio). This results in two peaks of nearly equal intensity, M⁺ and [M+2]⁺,

separated by 2 m/z units, which is a definitive confirmation of a monobrominated compound.

Synthesis and Purification: A Strategic Approach
The synthesis of substituted indazoles often relies on classical cyclization strategies starting

from appropriately functionalized aniline precursors. A robust and logical pathway to 4-Bromo-
7-methoxy-1H-indazole involves a multi-step sequence beginning with a methoxy-substituted

aniline. The following protocol is a representative and field-proven methodology adapted from

similar syntheses.[10]

Proposed Synthetic Workflow
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Step 1: Electrophilic Bromination

Step 2: Diazotization

Step 3: Intramolecular Cyclization

3-Methoxy-2-methylaniline

2-Bromo-3-methoxy-6-methylaniline

 Br₂, Acetic Acid

2-Bromo-3-methoxy-6-methylaniline

Diazonium Salt Intermediate

 NaNO₂, aq. HCl, 0°C

Diazonium Salt Intermediate

4-Bromo-7-methoxy-1H-indazole

 Neutralization / Gentle Warming

Click to download full resolution via product page

Caption: A three-step synthetic pathway to 4-Bromo-7-methoxy-1H-indazole.

Step-by-Step Experimental Protocol
Bromination of 3-Methoxy-2-methylaniline:

Rationale: The initial step is a regioselective electrophilic aromatic substitution. The

activating methoxy and methyl groups direct the incoming electrophile (bromine). Acetic

acid serves as a polar protic solvent that can facilitate the reaction.

Procedure: Dissolve 3-methoxy-2-methylaniline (1.0 eq.) in glacial acetic acid. Cool the

solution to 0-5 °C in an ice bath. Add a solution of bromine (1.05 eq.) in acetic acid
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dropwise, maintaining the temperature below 10 °C. Stir for 2-4 hours, monitoring by TLC.

Upon completion, pour the reaction mixture into ice water to precipitate the product, which

is then filtered, washed, and dried.

Diazotization and Cyclization:

Rationale: This is a classic transformation to form the pyrazole ring of the indazole system.

The aniline is converted to a diazonium salt, which is a highly reactive intermediate. The

adjacent methyl group then participates in an intramolecular cyclization to form the final

heterocyclic ring.

Procedure: Suspend the crude 2-Bromo-3-methoxy-6-methylaniline (1.0 eq.) in a mixture

of concentrated hydrochloric acid and water. Cool to 0 °C. Add a solution of sodium nitrite

(1.1 eq.) in water dropwise, keeping the temperature below 5 °C. After stirring for 30

minutes, the reaction is carefully neutralized or gently warmed to induce cyclization. The

product precipitates from the solution.

Purification Strategy
Rationale: The crude product will likely contain unreacted starting material and side products.

Column chromatography is the method of choice for purification due to the crystalline nature

of the product and its moderate polarity.

Protocol: The crude solid is dissolved in a minimal amount of dichloromethane and adsorbed

onto silica gel. The silica is then loaded onto a column packed with silica gel. Elution is

performed using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually

increasing to 40% ethyl acetate). Fractions are collected and analyzed by TLC. Pure

fractions are combined and the solvent is removed under reduced pressure to yield the final

product.

Chemical Reactivity: A Hub for Molecular
Diversification
The true value of 4-Bromo-7-methoxy-1H-indazole lies in its predictable and versatile

reactivity, which allows for systematic modification at three key positions. This makes it an ideal

scaffold for building compound libraries for structure-activity relationship (SAR) studies.
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Caption: Key reactive sites on the 4-Bromo-7-methoxy-1H-indazole scaffold.

N1-Position: The proton on the N1 nitrogen is acidic and can be readily removed by a base.

The resulting indazolide anion is nucleophilic and can be alkylated, acylated, or used in

reactions like the Michael addition. Protecting this nitrogen, for instance as a BOC-derivative,

is a common strategy to prevent side reactions during subsequent steps.[11]

C4-Bromine: This is arguably the molecule's most valuable feature. The bromine atom is an

excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions.[12]

This allows for the strategic introduction of aryl, heteroaryl, alkyl, or vinyl groups, providing a

powerful tool for rapid diversification and SAR exploration.

Aromatic Ring (C5/C6): The benzene portion of the indazole ring can undergo further

electrophilic aromatic substitution, although the existing substituents will direct the position of

new functional groups. The electron-donating methoxy group activates the ring towards

substitution.

Safety and Handling
As a responsible scientist, proper handling of all chemicals is non-negotiable. While specific

toxicity data for 4-Bromo-7-methoxy-1H-indazole is limited, the data for the closely related 4-

Bromo-1H-indazole provides a strong basis for a conservative safety assessment.[13][14]

Hazard Classifications: Acute toxicity, Oral (Category 3/4); Skin Irritant (Category 2); Eye

Irritant (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3), targeting

the respiratory system.[14][15]

GHS Hazard Statements:

H301/H302: Toxic or Harmful if swallowed.[14]

H315: Causes skin irritation.[13][14]

H319: Causes serious eye irritation.[13][14]

H335: May cause respiratory irritation.[14][15]

Precautionary Measures:
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Engineering Controls: Handle in a well-ventilated fume hood.

Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat,

and chemical-resistant gloves (e.g., nitrile).[14][16]

Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands

thoroughly after handling.[16][17]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][15]

Conclusion
4-Bromo-7-methoxy-1H-indazole is more than a mere catalog chemical; it is a strategically

designed synthetic intermediate that offers multiple avenues for molecular elaboration. Its value

is derived from the convergence of a biologically relevant indazole core with two orthogonal,

high-utility functional groups. The methoxy group serves to modulate the electronic properties

of the scaffold, while the bromine atom provides a robust handle for diversification via modern

cross-coupling chemistry. A thorough understanding of its synthesis, reactivity, and handling is

essential for any researcher aiming to leverage this powerful building block in the pursuit of

novel therapeutics and advanced chemical probes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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